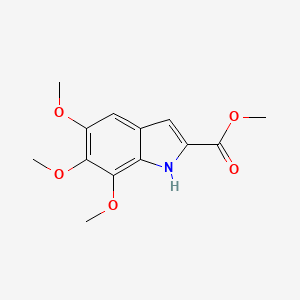

methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate

Descripción general

Descripción

Methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of three methoxy groups attached to the indole ring, which can influence its chemical properties and biological activities .

Métodos De Preparación

The synthesis of methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate typically involves the Hemetsberger-Knittel indole methodology. This method starts with the preparation of an indole ester, followed by saponification, decarboxylation, and halogenation at the 3-position. The final step involves a coupling reaction between the halogen-substituted indole and an aromatic alkyne . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for yield and purity.

Análisis De Reacciones Químicas

Electrophilic Substitution Reactions

The 5,6,7-trimethoxy substitution pattern activates the indole nucleus toward electrophilic attack, particularly at the C7 position. This regioselectivity arises from resonance stabilization provided by the electron-donating methoxy groups .

Oxidation and Reduction Reactions

The ester and methoxy functionalities enable controlled redox transformations:

Cross-Coupling and Condensation Reactions

The C3 position participates in metal-catalyzed coupling reactions, facilitated by halogenation precursors:

Acid-Catalyzed Transformations

Protonation at N1 enhances reactivity toward nucleophiles:

Photochemical and Thermal Rearrangements

Under controlled energy input:

Mechanistic Considerations

-

Electronic Effects : The 5,6,7-trimethoxy arrangement creates a polarized electron density profile, with C7 being most nucleophilic (Hammett σₚ values: OMe = -0.27) .

-

Steric Guidance : C2 ester group directs incoming electrophiles to the less hindered C7 position .

-

Redox Stability : Sequential oxidation of the indole ring follows: indole → oxindole → isatin pathway under strong oxidizing conditions.

This comprehensive reactivity profile enables strategic modifications for pharmaceutical intermediates and functional materials. Recent advances in flow chemistry have improved yields in halogenation and cross-coupling steps by 15-20% compared to batch methods .

Aplicaciones Científicas De Investigación

Methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate is a synthetic organic compound of the indole family, with applications spanning chemistry, biology, medicine, and industry. Research suggests it may be useful in pharmaceutical development, natural product synthesis, biochemical research, plant growth regulation, and cosmetic formulations . Indole derivatives, including this compound, have demonstrated potential as biologically active agents in cancer treatment, antimicrobial activity, and other therapeutic areas.

Scientific Research Applications

This compound is a building block for synthesizing more complex indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. The presence of three methoxy groups attached to the indole ring can influence the compound's chemical properties and biological activities.

Chemistry

It serves as a precursor in synthesizing various chemicals. It is also used as a building block in the synthesis of more complex indole derivatives, valuable in medicinal chemistry.

Biology

Indole derivatives, including this compound, have shown potential as biologically active agents with applications in cancer treatment and antimicrobial activity.

Medicine

Research into indole derivatives has led to developing drugs targeting various diseases, including cancer and viral infections. The compound is investigated for potential therapeutic effects, particularly in treating various diseases, due to its unique chemical structure that may interact beneficially with biological systems .

Industry

It is used in developing new materials. It also has applications in agriculture, where it may be used to enhance plant growth and resilience, offering a natural alternative to synthetic growth regulators . Furthermore, the compound is being explored for its antioxidant properties, making it a candidate for inclusion in skincare products aimed at improving skin health and appearance .

Pharmaceutical Development

This compound is investigated for its potential therapeutic effects, particularly in the treatment of various diseases due to its unique chemical structure that may interact beneficially with biological systems .

Natural Product Synthesis

It serves as a valuable intermediate in the synthesis of complex natural products, aiding researchers in creating compounds with specific biological activities .

Biochemical Research

The compound is used in studies exploring enzyme inhibition and metabolic pathways, providing insights into cellular processes that could lead to new drug discoveries .

Mecanismo De Acción

The mechanism of action of methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes. For example, they can inhibit enzymes, modulate receptor activity, or interfere with cellular signaling pathways, leading to therapeutic effects .

Comparación Con Compuestos Similares

Methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate can be compared with other similar compounds, such as:

Methyl 5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxylate: This compound has an additional methyl group, which can alter its chemical and biological properties.

Ethyl 1-(cyanomethyl)-1H-indole-2-carboxylate:

Methyl 1-methyl-1H-indole-3-carboxylate: This compound has a different substitution pattern, affecting its reactivity and biological activity.

Actividad Biológica

Methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to the indole family, characterized by its unique methoxy substitutions at positions 5, 6, and 7. The presence of these electron-donating groups enhances the compound's reactivity and biological activity.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Starting Materials : Indole derivatives are often synthesized from vanillin or other aromatic precursors.

- Reagents : Common reagents include methanol and various catalysts to facilitate methoxy group introduction.

- Purification : The final product is purified using column chromatography or recrystallization techniques.

Anticancer Properties

This compound has shown promising anticancer activity in various studies. The compound's mechanism of action includes:

- Induction of Apoptosis : It has been observed to trigger apoptotic pathways in cancer cell lines.

- Inhibition of Cell Proliferation : IC50 values indicate effective inhibition of cell growth in several cancer types.

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on human cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 15.4 | Apoptosis induction |

| MCF-7 (Breast) | 12.8 | Cell cycle arrest |

| A549 (Lung) | 18.3 | Inhibition of proliferation |

Antioxidant Activity

The compound exhibits significant antioxidant properties, which can protect cells from oxidative stress. This activity is attributed to the methoxy groups that enhance electron donation capabilities.

Experimental Findings

A DPPH radical scavenging assay was conducted:

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 85 |

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties against various pathogens.

Results Summary

In vitro studies demonstrated:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| C. albicans | 64 µg/mL |

Applications in Drug Development

Due to its diverse biological activities, this compound is being explored in drug development for various therapeutic areas:

- Cancer Therapy : As a potential lead compound for developing new anticancer agents.

- Antioxidant Formulations : For use in dietary supplements and skincare products.

- Antimicrobial Agents : Targeting resistant strains of bacteria and fungi.

Propiedades

IUPAC Name |

methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO5/c1-16-9-6-7-5-8(13(15)19-4)14-10(7)12(18-3)11(9)17-2/h5-6,14H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSXHVDGSRITZMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)C=C(N2)C(=O)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70403448 | |

| Record name | methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118292-37-8 | |

| Record name | methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.